N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a piperidine ring, which is a common structure in many pharmaceutical drugs due to its ability to mimic the structure of bioactive natural products . The compound also contains a sulfonamide group, which is often found in antibiotics, and a pyrazole ring, which is a common structure in many pharmaceutical drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, followed by the introduction of the sulfonamide and pyrazole groups. Piperidones, which are precursors to the piperidine ring, can be synthesized from aldehydes, ketones, and ammonium acetate .Molecular Structure Analysis
The molecular structure of the compound can be determined by its IUPAC name and InChI code . The compound has a molecular weight of 218.32 g/mol .Its physical and chemical properties can be further determined by its IUPAC name and InChI code .
Scientific Research Applications
Selectivity and Polypharmacology in CNS Disorders
Research into N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines has demonstrated the potential for designing selective ligands for the 5-HT7 receptor, as well as multifunctional agents targeting multiple receptors, including 5-HT/dopamine receptors. This approach is particularly relevant for treating complex central nervous system (CNS) disorders. For instance, specific compounds have been identified as potent and selective 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands, demonstrating antidepressant-like and pro-cognitive properties in vivo, which underscores the therapeutic potential of these compounds for CNS disorders (Canale et al., 2016).
Anticancer and Antimicrobial Applications
The synthesis and biological evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives have been explored for their ability to inhibit cyclooxygenase-2 (COX-2), both in vitro and in vivo. This research has led to the identification of potent and selective COX-2 inhibitors, highlighting the potential for treating inflammatory conditions and possibly certain cancers (Penning et al., 1997).
Synthesis of Novel Heterocycles
Efforts have been made to synthesize new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, leading to the creation of compounds with potential antimicrobial activity. This research exemplifies the ongoing exploration of pyrazole derivatives for developing new therapeutic agents (El‐Emary et al., 2002).
Development of CB1 Receptor Antagonists
The facile synthesis of biaryl pyrazole sulfonamide derivatives and their pharmacological evaluation have contributed to understanding the CB1 receptor's role. This includes investigations into the effects of modifying the -CO group in certain compounds, leading to insights into receptor antagonism (Srivastava et al., 2008).
Antibacterial Agents
The creation of new heterocyclic compounds incorporating a sulfonamido moiety for use as antibacterial agents underscores the ongoing efforts to combat microbial resistance. This research focuses on synthesizing compounds that show promising antibacterial activity, contributing to the development of new therapeutic options (Azab et al., 2013).
Future Directions
The future directions for research on this compound could include further studies on its synthesis, chemical reactions, mechanism of action, and potential bioactivities. It could also be interesting to explore its potential applications in pharmaceuticals, given the bioactivities associated with its structural components .
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O4S2/c1-11-15(12(2)18(3)17-11)24(20,21)16-10-13-6-8-19(9-7-13)25(22,23)14-4-5-14/h13-14,16H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVISLBXIGKEPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.